3-amino-6-bromo-2-phenylquinazolin-4(3H)-one
Description
3-Amino-6-bromo-2-phenylquinazolin-4(3H)-one is a halogenated quinazolinone derivative with a phenyl group at position 2, an amino group at position 3, and a bromine atom at position 4. Quinazolinones are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, analgesic, and antiviral properties .
Synthesis: The compound can be synthesized via direct bromination of 3-amino-2-phenylquinazolin-4(3H)-one using bromine in acetic acid. For instance, 6-bromo derivatives are often prepared by reacting the parent quinazolinone with bromine under mild conditions (room temperature, overnight), yielding products with ~55% efficiency after recrystallization . Alternative routes involve microwave-assisted condensation of precursors like 2-amino-N-benzyl-5-bromobenzamide with aldehydes, followed by purification via flash column chromatography .
Properties
IUPAC Name |
3-amino-6-bromo-2-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O/c15-10-6-7-12-11(8-10)14(19)18(16)13(17-12)9-4-2-1-3-5-9/h1-8H,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTNMFFMRLGVCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327063 | |
| Record name | NSC628405 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115754-65-9 | |
| Record name | NSC628405 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-bromo-2-phenylquinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method might include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.
Bromination: Introduction of the bromo group at the 6th position can be done using brominating agents like bromine or N-bromosuccinimide (NBS).
Amination: The amino group at the 3rd position can be introduced through nucleophilic substitution reactions using ammonia or amines.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other functional groups.
Substitution: The bromo group can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could produce a variety of functionalized quinazolines.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Properties
3-Amino-6-bromo-2-phenylquinazolin-4(3H)-one has been extensively studied for its anticancer potential. It acts as an inhibitor of cancer cell proliferation, particularly in cancers associated with mutated epidermal growth factor receptor (EGFR) pathways. Research indicates that derivatives of quinazolinone compounds exhibit cytotoxic effects against various cancer cell lines, with some showing potency comparable to established therapies like Erlotinib .
Mechanism of Action
The compound's mechanism involves binding to specific molecular targets within cancer cells, disrupting signaling pathways essential for tumor growth. Studies utilizing molecular docking and dynamics simulations have demonstrated significant binding affinities to EGFR, suggesting a potential role in targeted cancer therapies .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It exhibits effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics .
Chemical Synthesis Applications
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including substitution, oxidation, and condensation reactions. These reactions can yield a variety of derivatives with enhanced biological activities or different pharmacological profiles.
Synthetic Routes
Several synthetic methods have been developed for producing this compound. Common routes involve the reaction of bromoanthranilic acid with benzoyl chloride under basic conditions, followed by cyclization . The following table summarizes some synthetic approaches:
| Method | Starting Material | Reaction Conditions | Yield |
|---|---|---|---|
| Method A | Bromoanthranilic acid + Benzoyl chloride | Base catalyst, ethanol, 80-100°C | ~76% |
| Method B | Hydrazine hydrate + 6-Bromo-2-phenylquinazolin-4(3H)-one | Neat conditions at 200°C | Varies |
Research Insights and Case Studies
Research on this compound has highlighted its potential across various therapeutic areas:
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound against multiple cancer cell lines. Results indicated that it exhibited significant selectivity towards tumorigenic cells compared to non-tumorigenic cells, with an IC50 value demonstrating its potency .
Case Study: Antimicrobial Efficacy
Another investigation focused on its antibacterial properties against resistant bacterial strains. The findings suggested that modifications to the quinazolinone structure could enhance its effectiveness as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 3-amino-6-bromo-2-phenylquinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazoline derivatives can interact with various enzymes or receptors, modulating their activity. The presence of amino, bromo, and phenyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Key Findings :
- Analgesic Activity: 2-Phenylquinazolinones generally outperform methyl-substituted analogs. For example, compound 3 (2-phenyl) in showed 85% analgesic efficacy, surpassing aspirin (65%) and indomethacin (75%) .
- Antimicrobial Potency : Bromination at position 6 enhances activity but rarely exceeds standard antibiotics. Thioureide and carbohydrazide derivatives show broader spectra .
- Anti-Inflammatory Effects : 6-Bromo-2-methyl-3-substituted phenyl derivatives exhibit 72% edema inhibition, comparable to diclofenac .
Biological Activity
3-amino-6-bromo-2-phenylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a fused benzene and pyrimidine ring system, characterized by the presence of an amino group and a bromo substituent. These functional groups significantly enhance its chemical reactivity and biological profile, making it a subject of interest in medicinal chemistry.
Pharmacological Activities
Quinazolinones, including this compound, exhibit a broad spectrum of pharmacological activities:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antibacterial and antifungal properties. For instance, it has been shown to inhibit both Gram-positive and Gram-negative bacteria as well as various fungal strains .
- Analgesic Activity : Research indicates that derivatives of quinazolinones, including this compound, exhibit analgesic effects. In experimental models, it has been found to reduce pain significantly compared to standard analgesic drugs like indomethacin .
- Anti-inflammatory Activity : The compound also shows potential anti-inflammatory effects, contributing to its therapeutic profile in treating inflammatory conditions .
Synthesis Methods
The synthesis of this compound can be achieved through various chemical pathways. A common method involves the reaction of orthoesters with amines and anthranilic acids, followed by cyclization processes. This multistep synthesis allows for the introduction of various substituents that can enhance biological activity .
Table 1: Summary of Biological Activities
Case Study: Analgesic Activity Evaluation
In a study evaluating the analgesic properties of synthesized quinazolinones, this compound was tested using the acetic acid-induced writhing model in mice. Results indicated that the compound exhibited significant analgesic activity compared to control groups, suggesting its potential as a therapeutic agent for pain management .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial effects of this compound against various pathogens. The results showed that the compound had a zone of inhibition ranging from 10 to 16 mm against selected bacterial strains, highlighting its potential use in treating infections .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 3-amino-6-bromo-2-phenylquinazolin-4(3H)-one, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via cyclocondensation of 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one with hydrazine hydrate under reflux (120–130°C for 3 hours). Key steps include precise stoichiometric control and purification via recrystallization in ethanol .
- Critical Parameters : Yield (75%) depends on maintaining anhydrous conditions, temperature stability, and post-reaction cooling to promote crystallization. Alternative routes using direct bromination of 3-amino-2-methylquinazolin-4(3H)-one with bromine in acetic acid yield 55% but require longer reaction times .
Q. What spectroscopic techniques are most effective for structural confirmation, and how are discrepancies resolved?
- Analytical Workflow :
- IR : Confirm C=O (1686 cm⁻¹) and NH₂ (3448 cm⁻¹) stretches .
- NMR : DMSO-d6 resolves aromatic protons (δ 7.25–8.76 ppm) and substituent effects (e.g., CH3 at δ 2.48 ppm) .
- Mass Spectrometry : GC-MS identifies molecular ion peaks (e.g., m/z 349 for C₁₅H₁₃BrN₄O) .
Advanced Research Questions
Q. How do structural modifications at the 3-amino position affect pharmacological activity, and what experimental designs optimize SAR studies?
- SAR Strategy :
- Schiff Base Formation : Condensation with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) introduces electron-withdrawing groups, enhancing analgesic activity .
- Substituent Screening : Replace hydrazine with metformin or isonicotinic acid hydrazide to modulate antibacterial/anthelminthic profiles .
- Biological Assays : Use murine models for nociception (hot-plate test) and inflammation (carrageenan-induced edema) with dose-response curves (10–50 mg/kg) .
Q. What mechanistic insights explain contradictory reports on bromination regioselectivity in quinazolinone derivatives?
- Contradiction Analysis :
- Electrophilic Substitution : Bromine in acetic acid favors C-6 bromination due to electron-donating NH₂ groups directing electrophiles para to the carbonyl .
- Side Reactions : Competing C-8 bromination (≤5%) occurs under excess Br₂ or prolonged reaction times, detectable via HPLC .
Q. How can computational methods predict physicochemical properties, and what validation protocols ensure reliability?
- In Silico Workflow :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
